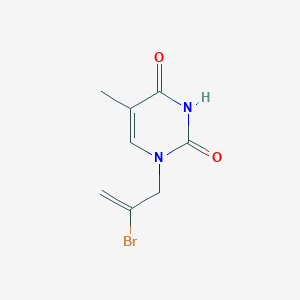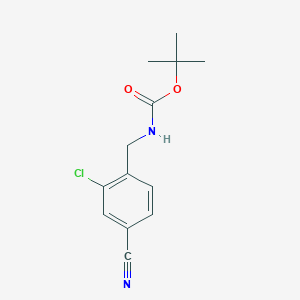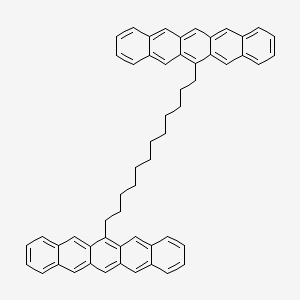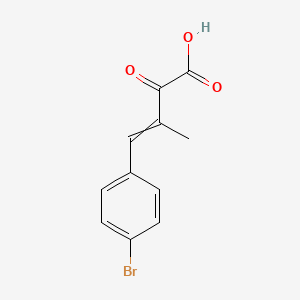
1-Fluoro-2-(prop-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Fluoro-2-(prop-1-yn-1-yl)benzène est un composé organique de formule moléculaire C9H7F. Il s'agit d'un dérivé du benzène, où un atome de fluor est substitué à la première position et un groupe prop-1-yn-1-yl est substitué à la deuxième position.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le 1-Fluoro-2-(prop-1-yn-1-yl)benzène peut être synthétisé par diverses méthodes. Une approche courante implique la réaction du 1-fluoro-2-iodobenzène avec l'alcool propargylique en présence d'un catalyseur au palladium. La réaction se produit généralement dans des conditions douces, avec l'utilisation d'une base telle que le carbonate de potassium pour faciliter la réaction.
Méthodes de production industrielle : La production industrielle du 1-Fluoro-2-(prop-1-yn-1-yl)benzène peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. Les mesures de sécurité et les considérations environnementales sont également cruciales dans les milieux industriels pour assurer la manipulation et l'élimination sûres des réactifs et des sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Fluoro-2-(prop-1-yn-1-yl)benzène subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par substitution aromatique nucléophile.
Réactions d'addition : La triple liaison dans le groupe prop-1-yn-1-yl peut participer à des réactions d'addition avec des électrophiles.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation pour former des cétones ou des acides carboxyliques correspondants, et une réduction pour former des alcènes ou des alcanes.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols, et les réactions sont généralement réalisées dans des solvants polaires comme le diméthylsulfoxyde.
Réactions d'addition : Des électrophiles tels que les halogènes ou les halogénures d'hydrogène sont utilisés, souvent en présence d'un catalyseur.
Réactions d'oxydation et de réduction : Des oxydants comme le permanganate de potassium ou des réducteurs comme l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés :
Réactions de substitution : Les produits comprennent des dérivés avec divers groupes fonctionnels remplaçant l'atome de fluor.
Réactions d'addition : Les produits comprennent des dérivés halogénés ou hydrogénés.
Réactions d'oxydation et de réduction : Les produits comprennent des cétones, des acides carboxyliques, des alcènes ou des alcanes.
Applications De Recherche Scientifique
Le 1-Fluoro-2-(prop-1-yn-1-yl)benzène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-Fluoro-2-(prop-1-yn-1-yl)benzène implique son interaction avec des cibles moléculaires par diverses voies :
Cibles moléculaires : Le composé peut interagir avec les enzymes, les récepteurs et d'autres protéines, affectant leur activité et leur fonction.
Voies impliquées : Le composé peut moduler les voies de signalisation, les voies métaboliques et d'autres processus biochimiques, conduisant à des effets biologiques spécifiques.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-(prop-1-yn-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other biochemical processes, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Le 1-Fluoro-2-(prop-1-yn-1-yl)benzène peut être comparé à d'autres composés similaires, tels que :
1-Fluoro-4-(prop-2-yn-1-yl)benzène : Structure similaire mais avec le groupe prop-2-yn-1-yl à la quatrième position.
1-Fluoro-2-(prop-2-yn-1-yloxy)benzène : Structure similaire mais avec un atome d'oxygène reliant le groupe prop-2-yn-1-yl au cycle benzénique.
Unicité : Le 1-Fluoro-2-(prop-1-yn-1-yl)benzène est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être appropriés.
Propriétés
Numéro CAS |
919097-01-1 |
|---|---|
Formule moléculaire |
C9H7F |
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
1-fluoro-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |
Clé InChI |
VCPLBYGDGMJOSS-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)


![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
